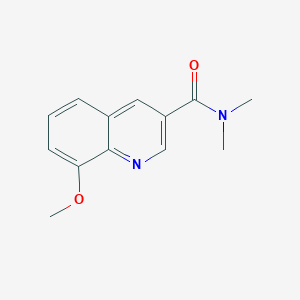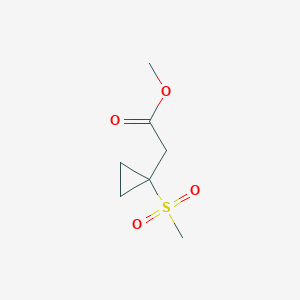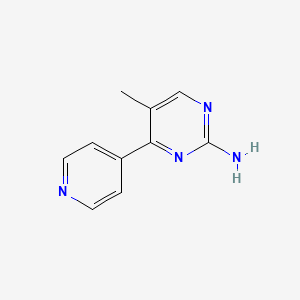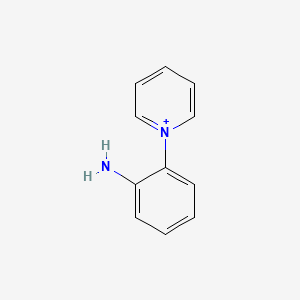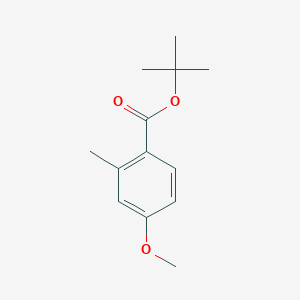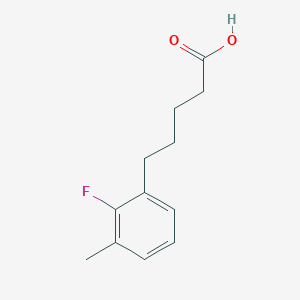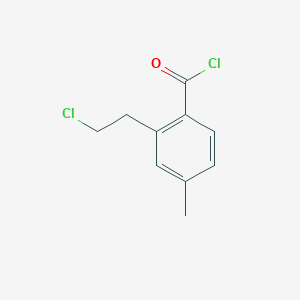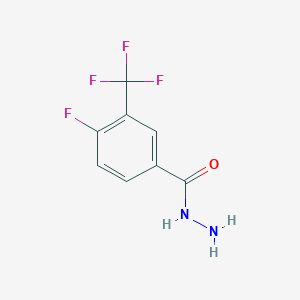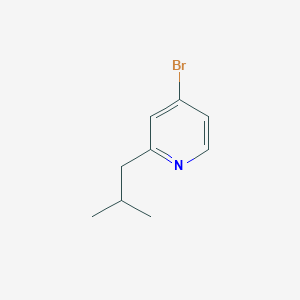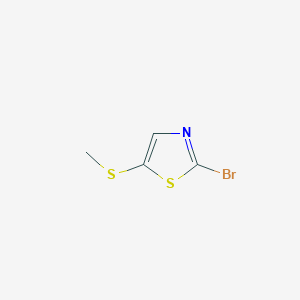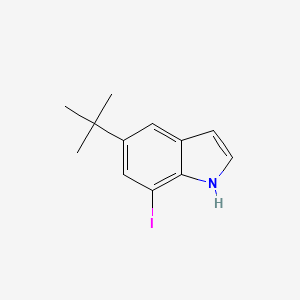
5-(tert-Butyl)-7-iodo-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tert-Butyl)-7-iodo-1H-indole: is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their biological and pharmacological activities. The presence of the tert-butyl and iodine substituents on the indole ring enhances its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)-7-iodo-1H-indole typically involves the iodination of a tert-butyl-substituted indole precursor. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the indole ring in the presence of an oxidizing agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microreactor technology can enhance the efficiency and yield of the synthesis process . These methods allow for better control over reaction conditions and reduce the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the indole ring is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, resulting in the formation of 5-(tert-Butyl)-1H-indole.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: 5-(tert-Butyl)-1H-indole.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(tert-Butyl)-7-iodo-1H-indole is used as a building block in organic synthesis.
Biology: In biological research, indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This compound may be explored for similar activities .
Medicine: Indole derivatives are often investigated for their potential therapeutic applications. The compound may be studied for its effects on specific biological targets and pathways, contributing to drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-7-iodo-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. The tert-butyl and iodine substituents may enhance the compound’s binding affinity and specificity . Further studies are needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
5-tert-Butyl-1H-indole: Lacks the iodine substituent, resulting in different chemical properties and reactivity.
7-Iodo-1H-indole: Lacks the tert-butyl substituent, affecting its lipophilicity and biological activity.
5-tert-Butyl-7-bromo-1H-indole: Similar structure but with a bromine substituent instead of iodine, leading to different reactivity and applications.
Uniqueness: The combination of tert-butyl and iodine substituents in 5-(tert-Butyl)-7-iodo-1H-indole makes it unique. The tert-butyl group increases the compound’s lipophilicity, enhancing its ability to penetrate biological membranes. The iodine substituent provides a site for further functionalization, allowing for the synthesis of diverse derivatives .
Properties
Molecular Formula |
C12H14IN |
|---|---|
Molecular Weight |
299.15 g/mol |
IUPAC Name |
5-tert-butyl-7-iodo-1H-indole |
InChI |
InChI=1S/C12H14IN/c1-12(2,3)9-6-8-4-5-14-11(8)10(13)7-9/h4-7,14H,1-3H3 |
InChI Key |
RPBRFNFJXXKSPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=C1)C=CN2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


